molecular formula C22H28BrClN2O4S B194253 Arbidol Hydrochloride CAS No. 131707-23-8

Arbidol Hydrochloride

Katalognummer: B194253
CAS-Nummer: 131707-23-8
Molekulargewicht: 531.9 g/mol
InChI-Schlüssel: PLWQHPWNKPKQJT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Arbidolhydrochlorid durchläuft verschiedene chemische Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene Zwischenprodukte, die zum Endprodukt Arbidolhydrochlorid führen .

Wissenschaftliche Forschungsanwendungen

Arbidolhydrochlorid hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen:

Wirkmechanismus

Arbidolhydrochlorid übt seine antiviralen Wirkungen durch mehrere Mechanismen aus:

Wissenschaftliche Forschungsanwendungen

Antiviral Activity Against Influenza Virus

Arbidol Hydrochloride has been widely investigated for its antiviral properties against influenza viruses.

  • Mechanism of Action : Arbidol inhibits the fusion of the viral envelope with the host cell membrane, thereby preventing viral entry and replication. It also exhibits immunomodulatory effects that enhance the host's immune response against influenza infections .
  • Clinical Studies : A study involving BALB/c mice infected with H1N1 demonstrated that treatment with Arbidol significantly improved survival rates and reduced viral titers in lung tissues compared to controls. The treatment also decreased inflammatory cytokine levels, indicating its dual role in antiviral and anti-inflammatory responses .
StudyVirus TypeMethodKey Findings
H1N1In vivo (mice)Increased survival rate and reduced viral load
Seasonal InfluenzaIn vitroEffective against various strains

Efficacy Against Herpes Simplex Virus

This compound has shown promising results in combating herpes simplex virus type 2 (HSV-2).

  • In Vitro Studies : Research indicated that Arbidol demonstrated dose-dependent antiviral activity against HSV-2, particularly inhibiting the late stages of the viral replication cycle. The compound improved survival rates in HSV-2 infected mice and modulated immune responses by balancing T lymphocyte ratios .
StudyVirus TypeMethodKey Findings
HSV-2In vitro & In vivoEffective against late replication stages

Applications in COVID-19 Treatment

The role of this compound in treating COVID-19 has been a focal point of recent research.

  • Clinical Trials : A retrospective cohort study indicated that patients treated with Arbidol experienced a shorter duration of clinical recovery and hospitalization compared to those receiving standard care alone. The negative conversion rate for the virus was significantly higher in those treated with Arbidol within the first week .
  • Meta-Analysis Findings : A meta-analysis revealed that while Arbidol did not significantly outperform other antiviral treatments, it was associated with a notable reduction in hospitalization duration and improvement in negative conversion rates .
StudyConditionMethodologyKey Findings
COVID-19Clinical trialShortened recovery time; higher negative conversion rates
COVID-19Meta-analysisNo significant benefit over other antivirals but improved outcomes

Pharmacokinetics and Drug Interactions

Understanding the pharmacokinetics of Arbidol is essential for optimizing its clinical use.

  • Metabolism : Studies have identified multiple metabolites of Arbidol in human plasma, urine, and feces, indicating extensive metabolism. The principal pathways involve cytochrome P450 enzymes, which can interact with other medications .
  • Drug Interactions : Research highlights potential interactions with various drugs, necessitating careful consideration when prescribing Arbidol alongside other therapies to avoid adverse effects or diminished efficacy .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Einzigartigkeit

Arbidolhydrochlorid ist aufgrund seiner dualen Aktivität als direktes Antivirale und als Ziel für den Wirt einzigartig. Es hat Wirksamkeit gegen eine breite Palette von umhüllten und nicht umhüllten Viren gezeigt, was es zu einem vielseitigen antiviralen Mittel macht .

Biologische Aktivität

Arbidol Hydrochloride (ARB), a broad-spectrum antiviral agent, has been extensively studied for its biological activity against various viral infections, including influenza and COVID-19. This article provides an in-depth examination of ARB's mechanisms of action, clinical efficacy, and safety profile, supported by data tables and relevant case studies.

Arbidol exhibits multiple mechanisms that contribute to its antiviral activity:

  • Membrane Interaction : ARB interacts with viral membranes and host cell receptors, inhibiting the fusion process necessary for viral entry into cells. This mechanism is particularly effective against enveloped viruses .
  • Host-Targeting Effects : In addition to direct antiviral effects, ARB modulates host immune responses, enhancing interferon production and activating macrophages. This dual action positions ARB as both a direct-acting antiviral (DAA) and a host-targeting agent (HTA) .
  • Inflammatory Response Modulation : ARB has shown potential in reducing inflammation associated with viral infections, thereby alleviating symptoms and preventing complications .

Influenza Treatment

In clinical studies, ARB has demonstrated significant efficacy in treating influenza:

  • Study Findings : A study involving BALB/c mice infected with H1N1 showed that ARB treatment improved survival rates and reduced viral titers compared to controls .
  • Dosage : Mice were administered varying doses of ARB (45, 90, and 180 mg/kg/day), with higher doses correlating to better outcomes in terms of weight maintenance and reduced lung inflammation .

COVID-19 Treatment

Recent research has focused on ARB's role in treating COVID-19:

  • Clinical Trial Data : In a trial involving 99 patients with confirmed SARS-CoV-2 infections, those treated with ARB alongside standard care showed a significantly higher negative conversion rate within the first week (70.3% vs. 42.4% for standard care only) and shorter recovery times for symptoms such as fever .
Outcome MeasureSOC + ArbidolSOC OnlyP-value
Negative Conversion Rate (1st week)70.3% (45/64)42.4% (14/33)0.008
Median Recovery Time (days)7.012.0<0.001
Median Hospitalization Duration (days)12.520.0<0.001

Safety Profile

Arbidol is generally well-tolerated:

  • Adverse Reactions : A multicenter randomized controlled trial indicated fewer adverse reactions among patients treated with ARB compared to those receiving standard therapy .
  • Drug Interactions : Caution is advised regarding potential drug-drug interactions due to ARB's effects on metabolic enzymes like UGT1A9, which may influence the metabolism of co-administered drugs .

Case Studies

Several case studies highlight the effectiveness of ARB in real-world settings:

  • Case Study in Japan : Patients treated with ARB reported quicker symptom resolution and fewer complications from influenza compared to historical controls .
  • COVID-19 Management : In designated hospitals, clinical observations suggested that ARB not only reduced viral load but also improved overall clinical outcomes in patients with mild to moderate COVID-19 .

Eigenschaften

CAS-Nummer

131707-23-8

Molekularformel

C22H28BrClN2O4S

Molekulargewicht

531.9 g/mol

IUPAC-Name

ethyl 6-bromo-4-[(dimethylamino)methyl]-5-hydroxy-1-methyl-2-(phenylsulfanylmethyl)indole-3-carboxylate;hydrate;hydrochloride

InChI

InChI=1S/C22H25BrN2O3S.ClH.H2O/c1-5-28-22(27)20-18(13-29-14-9-7-6-8-10-14)25(4)17-11-16(23)21(26)15(19(17)20)12-24(2)3;;/h6-11,26H,5,12-13H2,1-4H3;1H;1H2

InChI-Schlüssel

PLWQHPWNKPKQJT-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(N(C2=CC(=C(C(=C21)CN(C)C)O)Br)C)CSC3=CC=CC=C3.Cl

Kanonische SMILES

CCOC(=O)C1=C(N(C2=CC(=C(C(=C21)CN(C)C)O)Br)C)CSC3=CC=CC=C3.O.Cl

Piktogramme

Irritant

Reinheit

99%

Löslichkeit

Soluble in DMSO, not in water

Synonyme

Arbidol Hydrochloride;  131707-23-8;  Arbidol HCl;  Umifenovir hydrochloride;  Arbidol (hydrochloride);  Umifenovir HCl

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Arbidol Hydrochloride
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Arbidol Hydrochloride
Reactant of Route 3
Reactant of Route 3
Arbidol Hydrochloride
Reactant of Route 4
Arbidol Hydrochloride
Reactant of Route 5
Arbidol Hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.